

4-(benzyloxy)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(benzyloxy)aniline

Cat. No.: B124853

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An In-depth Technical Guide to **4-(Benzyloxy)aniline** and its Hydrochloride Salt

This technical guide provides a comprehensive overview of **4-(benzyloxy)aniline** and its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. The document covers its chemical identity, molecular properties, synthesis protocols, and applications as a key intermediate in organic synthesis.

Core Chemical Identity

4-(Benzyloxy)aniline and its hydrochloride salt are important reagents in synthetic chemistry. The hydrochloride form enhances stability and modifies solubility for easier handling in various reaction conditions.^[1] It is crucial to distinguish between the free base and the hydrochloride salt, as they have distinct physical and chemical properties.

Table 1: Physicochemical Properties

| Property | 4-(Benzyloxy)aniline | 4-(Benzyloxy)aniline hydrochloride |
|-------------------|---|---|
| CAS Number | 6373-46-2[2] | 51388-20-6[3] |
| Molecular Formula | C ₁₃ H ₁₃ NO[2] | C ₁₃ H ₁₃ NO·HCl[3] |
| Molecular Weight | 199.25 g/mol [2] | 235.71 g/mol [3] |
| Appearance | White to gray to brown powder/crystal | Off-white to beige crystalline powder[1] |
| Melting Point | 52-56 °C | 228 °C (decomposes)[4] |
| Synonyms | p-Benzyloxyaniline, 4-Aminophenyl benzyl ether[2] | 4-Aminophenyl benzyl ether hydrochloride[3] |

Synthesis Protocols

4-(Benzyloxy)aniline hydrochloride is typically synthesized through a multi-step process starting from 4-nitrophenol. The general synthetic route involves benzylation of the phenolic hydroxyl group, followed by reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.[5]

Experimental Protocol: Synthesis of 4-(Benzyloxy)aniline hydrochloride from 4-Nitrophenol

This protocol outlines a common three-step synthesis.[5]

Step 1: Synthesis of 4-Benzyloxy nitrobenzene

- Reactants: 4-nitrophenol, benzyl chloride.
- Procedure: A benzyloxy reaction is performed on 4-nitrophenol as the raw material to generate 4-benzyloxy nitrobenzene.[5]

Step 2: Synthesis of 4-Benzyloxyaniline

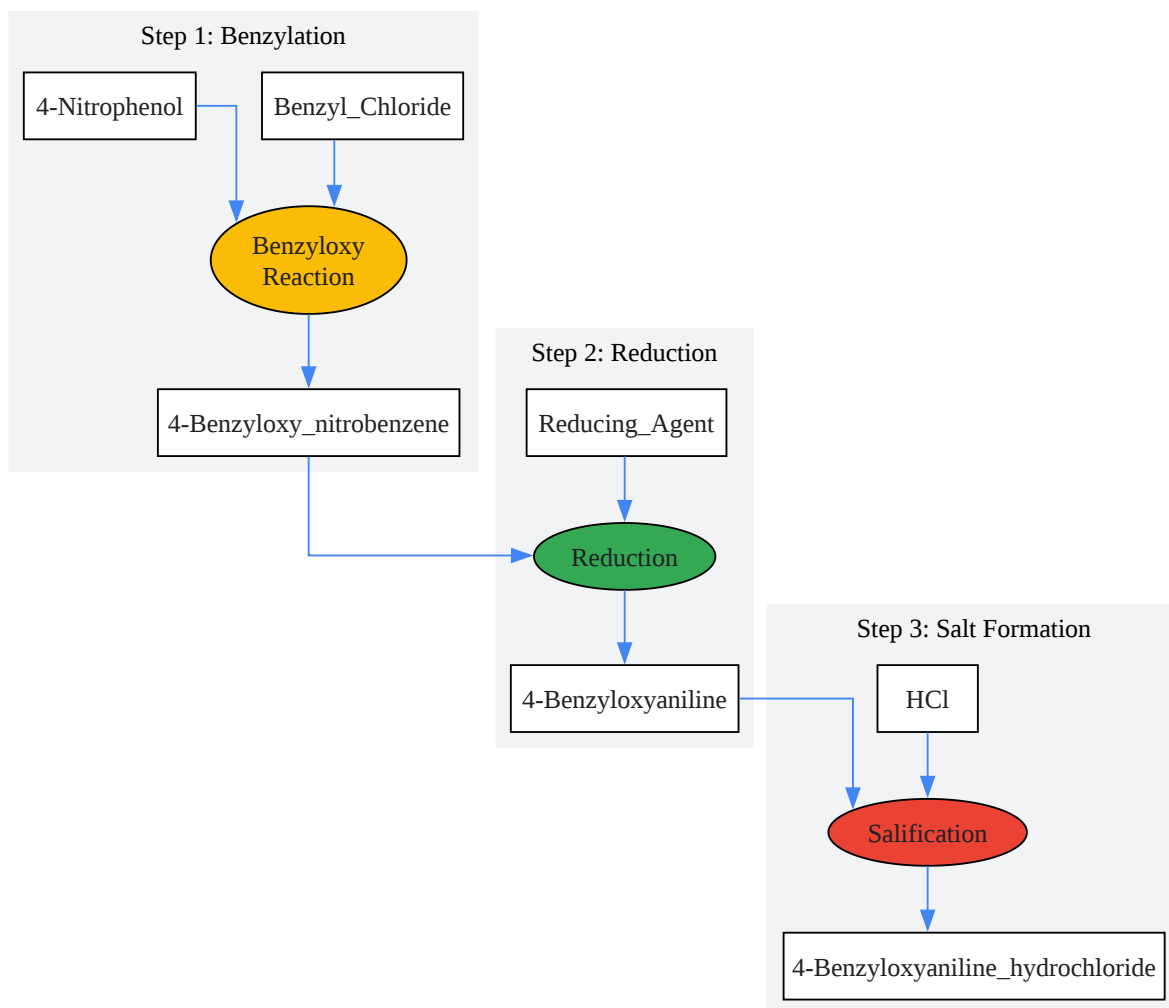
- Reactants: 4-Benzyloxy nitrobenzene, reducing agent (e.g., tin(II) chloride).

- Procedure: A reduction reaction is carried out to convert the nitro group of 4-benzyloxy nitrobenzene to an amine, yielding 4-benzyloxyaniline.^[5] In a typical lab procedure, 60g of 4-benzyloxy nitrobenzene is slowly added to a heated (70-90 °C) mixture of stannous chloride (95g), hydrochloric acid (5g of 36%), water (400g), and ethanol (160g). The mixture is refluxed for 5-6 hours. After a second addition of stannous chloride and hydrochloric acid and another hour of reflux, the product is isolated by filtration and crystallization upon cooling.^[5]

Step 3: Synthesis of 4-Benzyloxyaniline hydrochloride

- Reactants: 4-Benzyloxyaniline, hydrochloric acid.
- Procedure: 150g of 4-benzyloxyaniline is added to 500ml of 1:1 dilute hydrochloric acid at 20-30 °C and stirred for 20-30 minutes to form the hydrochloride salt. The resulting solid is isolated by centrifugation.^[5]

A workflow for this synthesis is depicted below.



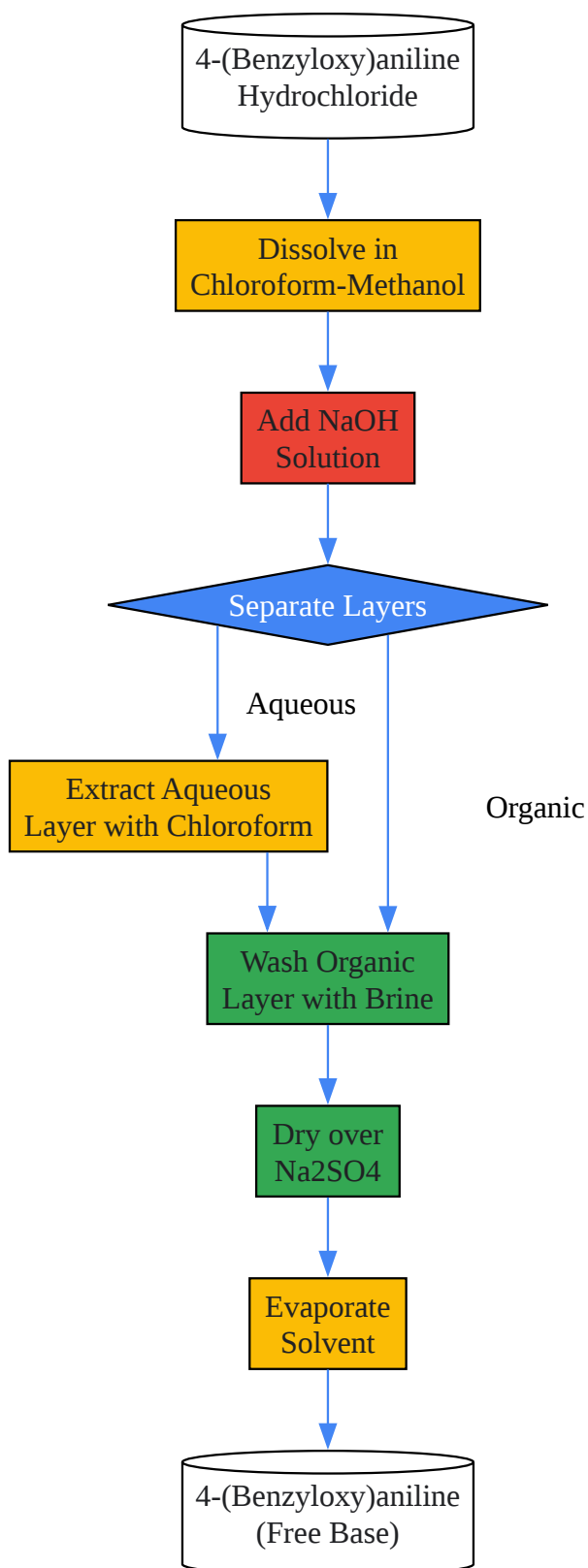
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Synthesis of **4-(Benzyloxy)aniline** Hydrochloride.

Experimental Protocol: Liberation of Free Base from Hydrochloride Salt

The free base, **4-(benzyloxy)aniline**, can be obtained from its hydrochloride salt.^[6]

- Procedure: 20 g of **4-(benzyloxy)aniline** hydrochloride is dissolved in a chloroform-methanol mixture.^[6] The solution is made basic with 70 mL of 1.25N sodium hydroxide and 70 mL of water.^[6] The layers are separated, and the aqueous phase is extracted with chloroform.^[6] The combined chloroform extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.^[6] Evaporation of the solvent yields the **4-(benzyloxy)aniline** product.^[6]



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Workflow for Liberation of **4-(Benzyloxy)aniline** Free Base.

Applications in Drug Development and Research

4-(Benzyloxy)aniline serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][7] While there is limited evidence of its direct biological activity in specific signaling pathways, its utility as a precursor is well-documented.

- **Antimycobacterial Agents:** The 4-(benzyloxy)benzylamine moiety, derived from related precursors, is used in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines.[8] Some of these compounds have shown inhibitory activity against *Mycobacterium tuberculosis*, with minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid.[8]
- **Indole Derivatives:** **4-(Benzyloxy)aniline** hydrochloride is a key reactant in the Fischer indole synthesis to produce compounds like 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.[9]
- **General Organic Synthesis:** It is widely used as an intermediate for creating substituted anilines and various heterocyclic compounds.[1]

The role of **4-(benzyloxy)aniline** is primarily as a structural scaffold, upon which further chemical modifications are made to achieve desired biological or chemical properties. For instance, hydrophobic groups like benzyloxy attached to an aryl moiety have been noted to contribute to the antibacterial activity of some classes of compounds.[10]

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- To cite this document: BenchChem. [4-(benzyloxy)aniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124853#4-benzyloxy-aniline-cas-number-and-molecular-weight]

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